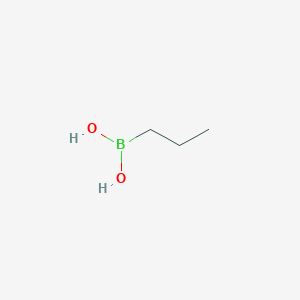

1-Propylboronic acid

Description

Properties

IUPAC Name |

propylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9BO2/c1-2-3-4(5)6/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQOMSTTXPGKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325794 | |

| Record name | Propylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17745-45-8 | |

| Record name | B-Propylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17745-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 518339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17745-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propylboronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73TJ7U4MDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Propylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-propylboronic acid. Boronic acids are a class of organoboron compounds that serve as crucial intermediates in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This document details a robust and widely-used synthetic protocol via the Grignard reaction, outlines key characterization data, and presents the mechanistic role of alkylboronic acids in carbon-carbon bond formation. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Synthesis of this compound

The most prevalent and efficient method for synthesizing alkylboronic acids, including this compound, involves the reaction of a Grignard reagent with a trialkyl borate, typically at low temperatures, followed by acidic hydrolysis.[4][5][6] This method is valued for its high yield, operational simplicity, and the ready availability of starting materials.

The overall reaction is as follows:

-

Grignard Reagent Formation: CH₃CH₂CH₂Br + Mg → CH₃CH₂CH₂MgBr

-

Reaction with Trialkyl Borate: CH₃CH₂CH₂MgBr + B(OR)₃ → CH₃CH₂CH₂B(OR)₂ + MgBr(OR)

-

Hydrolysis: CH₃CH₂CH₂B(OR)₂ + 2H₂O → CH₃CH₂CH₂B(OH)₂ + 2ROH

Synthetic Workflow

The logical flow from starting materials to the final product is depicted in the diagram below. This process involves the initial formation of the organometallic Grignard reagent, its subsequent reaction with an electrophilic boron source, and a final hydrolysis step to yield the boronic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of alkylboronic acids via Grignard reagents.[5][7]

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

1-Bromopropane

-

Trimethyl borate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 2 M)

-

Sodium sulfate (anhydrous)

-

Hexanes

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Grignard Formation: Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask. A solution of 1-bromopropane (1.0 eq) in anhydrous ether is added to the dropping funnel. A small portion of the bromide solution is added to the magnesium. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle refluxing. The remaining 1-bromopropane solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C using a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous ether is added dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis: The reaction mixture is cooled in an ice bath, and 2 M hydrochloric acid is added slowly to quench the reaction and hydrolyze the boronic ester. The mixture is stirred vigorously for 30 minutes.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is often a solid that can be purified by recrystallization from a suitable solvent system, such as an ether/hexane mixture, to yield this compound as a white solid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in organic synthesis, primarily used as a coupling partner in the Suzuki-Miyaura reaction to form carbon-carbon bonds.[1][8] This reaction allows for the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[2] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the alkylboronic acid.

Characterization and Physicochemical Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical properties and expected spectroscopic data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17745-45-8 | [9] |

| Molecular Formula | C₃H₉BO₂ | [9][10] |

| Molecular Weight | 87.91 g/mol | - |

| Appearance | Colorless to white crystalline powder | [9] |

| Melting Point | 104-111 °C | [9] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.4 (sext, 2H, -CH₂-), ~0.6 (t, 2H, -CH₂-B), ~4.5-5.5 (br s, 2H, -B(OH)₂) |

| ¹³C NMR | δ (ppm): ~18 (CH₃), ~17 (CH₂), ~15 (CH₂-B, broad due to quadrupolar boron) |

| ¹¹B NMR | δ (ppm): ~30-33 (referenced to BF₃·OEt₂) |

| IR | ν (cm⁻¹): ~3300-3200 (broad, O-H stretch), ~2960-2870 (C-H stretch), ~1350 (B-O stretch) |

| Mass Spec (EI) | m/z: 88 (M⁺), fragments corresponding to loss of H₂O and propyl group. |

Note: NMR chemical shifts are approximate and can vary based on the solvent and concentration. The B(OH)₂ protons are exchangeable and may not always be observed.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectra are typically recorded on a 300 MHz or higher spectrometer. Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. ¹¹B NMR provides direct information about the electronic environment of the boron atom and is a key technique for characterizing boronic acids.[11][12]

-

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. This technique is primarily used to identify characteristic functional groups, such as the broad O-H and the B-O stretches.[13][14]

-

Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques (e.g., EI, ESI). This analysis confirms the molecular weight of the compound and can provide structural information based on the fragmentation pattern.[14]

-

Melting Point: The melting point is determined using a standard melting point apparatus and is a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound.[9]

References

- 1. byjus.com [byjus.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 7. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. This compound | C3H9BO2 | CID 351065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

Physical and chemical properties of 1-propylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 1-propylboronic acid, a versatile organoboron compound with applications in organic synthesis and materials science. This document consolidates key data, outlines experimental methodologies, and visualizes fundamental chemical transformations to serve as a comprehensive resource for laboratory and development work.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is an organoboron compound characterized by a propyl group attached to a boronic acid moiety.

Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉BO₂ | [2] |

| Molecular Weight | 87.91 g/mol | [2] |

| CAS Number | 17745-45-8 | [2] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 105-108 °C | [1] |

| Boiling Point | (Predicted) | N/A |

| Density | (Predicted) | N/A |

Solubility

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the behavior of structurally similar boronic acids, such as phenylboronic acid, general solubility trends can be inferred. Boronic acids typically exhibit higher solubility in polar organic solvents. For instance, this compound is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of 100 mg/mL.[3] The esterification of boronic acids generally enhances their solubility in less polar organic solvents.[4]

The following table provides an estimated solubility profile based on general trends for alkylboronic acids. Researchers should determine precise solubility for their specific experimental conditions.

| Solvent | Expected Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Dichloromethane (DCM) | Moderately soluble |

| Ethyl Acetate | Moderately soluble |

| Hexanes | Sparingly soluble to insoluble |

| Toluene | Sparingly soluble |

Chemical Properties and Reactivity

This compound is a Lewis acid due to the vacant p-orbital on the boron atom.[5] This characteristic governs much of its reactivity. It is known to be sensitive to air and moisture (hygroscopic).[2]

Stability and Storage

This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation. It is incompatible with strong oxidizing agents and strong bases.

Key Chemical Reactions

This compound participates in several important chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. It can also undergo oxidation, hydrolysis, and esterification.

This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[6]

Caption: Suzuki-Miyaura cross-coupling of this compound.

Boronic acids can be oxidized to the corresponding alcohols. This reaction is often carried out using an oxidizing agent such as hydrogen peroxide.[7]

Caption: Oxidation of this compound to 1-propanol.

This compound reacts with diols, such as pinacol, to form cyclic boronate esters. This is often used as a protecting group strategy for the boronic acid moiety.[8]

Caption: Formation of a boronate ester from this compound.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and analysis of this compound, as well as its application in a Suzuki coupling reaction. These protocols are based on standard laboratory practices for alkylboronic acids and should be adapted and optimized for specific experimental conditions.

Synthesis of this compound

A common method for the synthesis of alkylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[9]

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A solution of 1-bromopropane in anhydrous THF is added dropwise to initiate the formation of propylmagnesium bromide.

-

Borylation: The freshly prepared Grignard reagent is then added slowly to a solution of triisopropyl borate in anhydrous THF, maintained at a low temperature (typically -78 °C) under a nitrogen atmosphere.

-

Hydrolysis and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 2 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Purification

Crude this compound can be purified by recrystallization or column chromatography.[10]

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water or a mixture of ethyl acetate and hexanes).[11]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the propyl group and the hydroxyl protons of the boronic acid. The expected signals would include a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the boron atom. The hydroxyl protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms of the propyl group. The carbon atom directly bonded to the boron atom will be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for O-H stretching (a broad band around 3300 cm⁻¹), C-H stretching (around 2870-2960 cm⁻¹), and B-O stretching (a strong band around 1350 cm⁻¹).[12][13]

Suzuki-Miyaura Cross-Coupling Protocol

The following is a general procedure for the Suzuki coupling of this compound with an aryl bromide (e.g., 4-bromoanisole).[14][15]

Methodology:

-

To a reaction vessel, add the aryl bromide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture with stirring (typically between 80-100 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its physical and chemical properties, including its solubility and reactivity, are key to its successful application in the laboratory. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and utilization of this compound. As with any chemical reagent, proper handling and safety precautions are paramount.

References

- 1. researchgate.net [researchgate.net]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Propylboronic Acid (CAS: 17745-45-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propylboronic acid, also known as n-propylboronic acid, is an organoboron compound with the chemical formula CH₃(CH₂)₂B(OH)₂. It belongs to the class of boronic acids, which are characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. These compounds are notable for their versatility as synthetic intermediates, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Their stability, ease of handling, and relatively low toxicity make them valuable reagents in organic synthesis and medicinal chemistry.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 17745-45-8 | [1] |

| Molecular Formula | C₃H₉BO₂ | [1] |

| Molecular Weight | 87.91 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 105-108 °C | [2] |

| Boiling Point | 170.8 ± 23.0 °C (Predicted) | [2] |

| Density | 0.925 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| pKa | 10.31 ± 0.43 (Predicted) | [2] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on the known spectral properties of alkylboronic acids, the following are the expected nuclear magnetic resonance (NMR) characteristics.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the propyl chain.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~4.5 - 5.5 | Broad singlet | 2H | B(OH )₂ |

| ~1.3 - 1.5 | Sextet | 2H | -CH₂-CH₂ -CH₃ |

| ~0.8 - 1.0 | Triplet | 3H | -CH₂-CH₂-CH₃ |

| ~0.4 - 0.6 | Triplet | 2H | CH₂ -CH₂-CH₃ |

Note: The chemical shifts are estimates and can vary depending on the solvent and concentration. The protons of the B(OH)₂ group are often broad and may exchange with deuterium in deuterated solvents.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum of this compound is expected to display three signals for the three carbon atoms of the propyl group. The carbon atom directly attached to the boron atom typically shows a broad signal and can sometimes be difficult to observe.[3]

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~18 - 22 | -CH₂-C H₂-CH₃ |

| ~16 - 20 | -CH₂-CH₂-C H₃ |

| ~10 - 15 (broad) | C H₂-CH₂-CH₃ |

Synthesis of this compound

This compound can be synthesized through several established methods for preparing alkylboronic acids. The most common laboratory-scale synthesis involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes a general procedure for the synthesis of an alkylboronic acid, which can be adapted for this compound.

Materials:

-

1-Bromopropane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate or triisopropyl borate

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 1-bromopropane in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small amount of the 1-bromopropane solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a color change).

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted, forming a cloudy grey solution of n-propylmagnesium bromide.[4]

-

-

Borylation:

-

In a separate flask, prepare a solution of trimethyl borate or triisopropyl borate in anhydrous diethyl ether or THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared n-propylmagnesium bromide solution to the cooled borate solution via a cannula or dropping funnel while maintaining the low temperature. This is crucial to prevent multiple additions of the Grignard reagent to the borate.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding aqueous hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford pure this compound as a white solid.

-

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, with its primary application being in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This compound can be used to introduce a propyl group onto aromatic, heteroaromatic, or vinylic systems. This reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

General Reaction Scheme:

R-X + CH₃(CH₂)₂B(OH)₂ --[Pd catalyst, Base]--> R-CH₂(CH₂)₂CH₃

Where:

-

R = Aryl, Heteroaryl, Vinyl

-

X = I, Br, Cl, OTf

-

Pd catalyst = e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand

-

Base = e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using an alkylboronic acid.

Materials:

-

Aryl or vinyl halide (e.g., bromobenzene)

-

This compound

-

Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., aqueous sodium carbonate solution)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

Procedure:

-

To a reaction flask, add the aryl halide, this compound (typically 1.1-1.5 equivalents), and the palladium catalyst (typically 1-5 mol%).

-

Add the solvent and the aqueous base solution.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (often 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired propyl-substituted compound.

Biological Activity and Relevance in Drug Discovery

While this compound itself is not known to have significant direct biological activity or to be involved in specific signaling pathways, the boronic acid functional group is a key pharmacophore in several approved drugs and clinical candidates. The most notable example is Bortezomib, a dipeptidyl boronic acid that acts as a proteasome inhibitor for the treatment of multiple myeloma.

The boron atom in boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules such as sugars, glycoproteins, and some amino acid side chains (e.g., serine). This property is exploited in the design of enzyme inhibitors, sensors for carbohydrates, and drug delivery systems.

This compound serves as a fundamental building block, allowing for the introduction of a simple alkyl group in the synthesis of more complex molecules that may possess biological activity. Its use in Suzuki and other cross-coupling reactions provides a straightforward method for drug development professionals to create novel chemical entities for screening and lead optimization.

Safety and Handling

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Hazard Statements (GHS):

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements (GHS):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to air and should be stored under an inert atmosphere in a freezer at -20°C.[2]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its stable, solid nature and predictable reactivity make it an important tool for researchers in academia and industry. While it does not possess significant intrinsic biological activity, its role as a synthetic building block in the development of new chemical entities for drug discovery is well-established. Proper handling and storage procedures are essential to ensure safety and maintain the integrity of this compound.

References

An In-depth Technical Guide to n-Propylboronic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Propylboronic acid is an organoboron compound with the chemical formula C₃H₉BO₂. As a member of the boronic acid class, it is characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. This structure imparts unique chemical properties, making it a valuable reagent in organic synthesis and a compound of interest in medicinal chemistry. Boronic acids, in general, are recognized for their role as enzyme inhibitors and their utility in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] This guide provides a comprehensive overview of the structure, properties, and potential applications of n-propylboronic acid, with a focus on data relevant to researchers in the pharmaceutical and chemical sciences.

Structure and Identification

The fundamental structure of n-propylboronic acid consists of a propyl group attached to a dihydroxyboryl group. Key identifiers and structural representations are summarized below.

| Identifier | Value |

| IUPAC Name | Propylboronic acid |

| CAS Number | 17745-45-8 |

| Chemical Formula | C₃H₉BO₂ |

| SMILES | CCCB(O)O |

| InChI | InChI=1S/C3H9BO2/c1-2-3-4(5)6/h5-6H,2-3H2,1H3 |

Physicochemical and Safety Data

The physical, chemical, and safety properties of n-propylboronic acid are crucial for its handling, application, and storage. The following tables summarize the available quantitative data.

Table 1: Physical and Chemical Properties of n-Propylboronic Acid

| Property | Value | Source |

| Molecular Weight | 87.91 g/mol | [2] |

| Appearance | White to off-white crystalline powder or flakes | [3] |

| Melting Point | 105-108 °C | [3] |

| Boiling Point | 170.8±23.0 °C (Predicted) | [3] |

| Density | 0.925±0.06 g/cm³ (Predicted) | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| pKa | 10.31±0.43 (Predicted) | [3] |

Table 2: Safety and Hazard Information for n-Propylboronic Acid

| Hazard Statement | Code | Description |

| Causes skin irritation | H315 | Irritating to the skin. |

| Causes serious eye irritation | H319 | Irritating to the eyes. |

| May cause respiratory irritation | H335 | May cause irritation to the respiratory tract. |

Note: For complete safety information, refer to the full Safety Data Sheet (SDS) from a certified supplier.[4]

Experimental Protocols

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

n-Propylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, n-propylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent mixture to the flask.

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.

Biological Activity and Applications in Drug Development

Boronic acids have garnered significant attention in medicinal chemistry due to their ability to act as enzyme inhibitors.[5][6] The boron atom in the boronic acid moiety can form a stable, reversible covalent bond with the catalytic serine residues in many proteases, leading to the inhibition of their enzymatic activity.[7] This mechanism is the basis for the action of the successful anticancer drug Bortezomib, a peptide boronic acid that inhibits the proteasome.[1]

While specific studies on the biological activity of n-propylboronic acid are limited in the available literature, research on other boronic acids, such as phenylboronic acid, has provided insights into their potential therapeutic applications. For instance, phenylboronic acid has been shown to inhibit the migration of cancer cells by affecting the Rho/ROCK signaling pathway, which is crucial for cytoskeletal dynamics and cell motility.[8][9] The Rho-associated coiled-coil forming kinase (ROCK) is a downstream effector of the small GTPase Rho, and its activation leads to the phosphorylation of various substrates that regulate actin-myosin contractility.

Although direct evidence for n-propylboronic acid's interaction with the Rho/ROCK pathway is not available, its structural similarity to other biologically active boronic acids suggests it could be a subject for further investigation in this area.

Visualizations

To illustrate a key application of n-propylboronic acid, the following diagram outlines the general workflow of a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

n-Propylboronic acid is a versatile chemical compound with established utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. While specific data on its biological activity and interactions with signaling pathways are still emerging, the broader class of boronic acids demonstrates significant potential in drug development, especially as enzyme inhibitors. The information compiled in this guide serves as a valuable resource for researchers and scientists working with or exploring the applications of n-propylboronic acid. Further investigation into its specific biological effects is warranted to fully elucidate its potential in medicinal chemistry.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. n-Propylboronic acid , 98% , 17745-45-8 - CookeChem [cookechem.com]

- 4. fishersci.com [fishersci.com]

- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rho/ROCK pathway and neural regeneration: a potential therapeutic target for central nervous system and optic nerve damage - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Propylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-Propylboronic acid, a versatile organoboron compound with significant applications in organic synthesis and materials science. Its utility as a building block, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, makes it a valuable reagent in the development of novel pharmaceuticals and complex molecules.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are crucial for its application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₃H₉BO₂ | [1][2][3][4] |

| Molecular Weight | 87.91 g/mol | [1][4][5] |

| CAS Number | 17745-45-8 | [1][2] |

| Appearance | White to off-white or colorless crystalline solid/powder | [2][5] |

| Melting Point | 104.0 - 111.0 °C | [2][5] |

| IUPAC Name | Propylboronic acid | [2] |

Applications in Synthetic Chemistry and Drug Development

Boronic acids are a class of organoboranes characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[6] They function as Lewis acids and are renowned for their ability to form reversible covalent complexes with diols, amino acids, and other vicinal Lewis base donors.[6]

The primary application of this compound in research and drug development is its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions .[6] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. In this context, the propyl group of this compound is transferred to a transition metal catalyst (typically palladium-based) and subsequently coupled to an organic halide or triflate.

The significance of this reaction in drug development is immense, as it allows for the modular assembly of drug candidates, facilitating the exploration of structure-activity relationships (SAR) and the synthesis of targeted therapeutic agents. The boronic acid functional group is also found in several approved drugs, such as the chemotherapy agent bortezomib, where the boron atom plays a critical role in inhibiting proteasome activity.[6]

Logical Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the generalized workflow of a Suzuki-Miyaura coupling reaction, highlighting the role of this compound as a coupling partner. This process is fundamental to creating biaryl compounds and other complex structures from accessible building blocks.

Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.

Experimental Protocols: A Note for Researchers

Detailed, step-by-step experimental protocols for reactions involving this compound are highly specific to the desired product and reaction scale. Such methodologies are typically found within peer-reviewed scientific literature, such as articles in the Journal of Organic Chemistry or Synthesis, or in comprehensive chemical databases like SciFinder and Reaxys.

A general procedure for a Suzuki coupling would involve:

-

Inert Atmosphere: Assembling the reaction glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

-

Reagent Addition: Charging the reaction vessel with the organic halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., potassium carbonate).

-

Solvent: Adding an appropriate solvent system, often a mixture such as toluene/ethanol/water.

-

Heating: Heating the reaction mixture to the required temperature (e.g., 80-100 °C) and monitoring its progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cooling the reaction, performing an aqueous workup to remove inorganic salts, extracting the product with an organic solvent, and purifying it using column chromatography.

For precise experimental conditions, researchers are strongly encouraged to consult primary literature sources relevant to their specific synthetic target.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C3H9BO2 | CID 351065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1-Propylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-propylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document outlines the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for the identification and characterization of this compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The key nuclei for analysis are ¹H, ¹³C, and ¹¹B.

Table 1: ¹H NMR Spectroscopic Data for this compound (Typical)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 5.5 | br s | 2H | B(OH )_2 |

| ~1.3 - 1.5 | m | 2H | -CH_2-CH _2-B |

| ~0.8 - 1.0 | t | 3H | CH _3-CH_2- |

| ~0.4 - 0.6 | t | 2H | -CH _2-B |

Note: The chemical shift of the B(OH)₂ protons can be highly variable and may exchange with residual water in the solvent, sometimes leading to a very broad signal or no observable peak at all.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Typical)

| Chemical Shift (δ) (ppm) | Assignment |

| ~20 - 25 | C H₃-CH₂- |

| ~18 - 22 | -CH₂-C H₂-B |

| ~10 - 15 (broad) | -C H₂-B |

Note: The carbon atom directly attached to the boron often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus, and in some cases, it may not be observed at all.[1]

Table 3: ¹¹B NMR Spectroscopic Data for this compound (Typical)

| Chemical Shift (δ) (ppm) | Linewidth |

| ~28 - 33 | Broad |

Note: The chemical shift of the boron atom in boronic acids typically appears as a single, broad peak in this region.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound.

Table 4: Key IR Absorption Bands for this compound (Typical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1465 - 1440 | Medium | C-H bend (CH₂) |

| 1380 - 1365 | Medium | C-H bend (CH₃) |

| 1350 - 1310 | Strong | B-O stretch |

| 1150 - 1000 | Medium | C-C stretch |

| ~700 | Broad | O-B-O bend |

Mass Spectrometry (MS)

Mass spectrometry of boronic acids can be complex due to their tendency to dehydrate and form cyclic boroxines (trimers). Electron Ionization (EI) often leads to extensive fragmentation.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 88 | [M]⁺ (Molecular Ion) |

| 70 | [M - H₂O]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Note: The observation of the molecular ion can be challenging. Derivatization or softer ionization techniques like Electrospray Ionization (ESI) may be employed to obtain a more prominent molecular ion peak.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for alkylboronic acids like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly of the labile B(OH)₂ protons.

-

¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be sufficient to cover the range of 0-12 ppm.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans may be required to obtain a good signal-to-noise ratio, especially for the carbon attached to boron.

-

¹¹B NMR: Use a broadband probe tuned to the ¹¹B frequency. A boron-free quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[3] The spectral width should be set to cover the expected range for boronic acids (e.g., from -40 to 60 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is often the simplest method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. A Nujol mull can also be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or the pure KBr pellet/Nujol should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC). For GC-MS, derivatization to a more volatile ester (e.g., a pinacol ester) may be necessary. The electron energy is typically set to 70 eV.

-

Electrospray Ionization (ESI-MS): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution is then infused into the ESI source. This soft ionization technique is more likely to yield the molecular ion.

Visualization of Spectroscopic Workflow and Data Interrelation

The following diagrams illustrate the general workflow for spectroscopic analysis and how the different techniques provide complementary information for structural elucidation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Interrelation of spectroscopic data for the structural confirmation of this compound.

References

A Technical Guide to 1-Propylboronic Acid: Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propylboronic acid (also known as n-propylboronic acid) is a versatile organoboron compound with significant applications in organic synthesis and drug discovery. Its utility as a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation, has made it an indispensable tool for medicinal chemists and process development scientists. This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity specifications, and detailed experimental protocols for its synthesis, purification, and analytical characterization.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity offered is around 98%, which is suitable for most research and development applications. Higher purity grades may be available upon request from some suppliers for more demanding applications.

Below is a summary of representative commercial sources and their stated product specifications. Please note that catalog numbers, pricing, and availability are subject to change and should be verified directly with the suppliers.

| Supplier | Product Name | Catalog Number (Example) | Stated Purity | Available Quantities |

| Thermo Scientific Chemicals | This compound, 98% | L19965.03 | ≥97.5% (by aqueous acid-base titration) | 1 g, 5 g, 25 g |

| Fisher Scientific | This compound, 98% | AAL1996503 | 98% | 1 g, 5 g, 25 g |

| Sigma-Aldrich | Propylboronic acid | CIAH987F5844 | 98% | Varies |

| MedchemExpress | Propylboronic acid | HY-W007470 | 98.0% | 25 g, 100 g |

| Oakwood Chemical | Propylboronic acid | 092177 | 98% | 1 g, 5 g, 25 g, 100 g |

Typical Physical and Chemical Properties:

| Property | Value |

| CAS Number | 17745-45-8 |

| Molecular Formula | C₃H₉BO₂ |

| Molecular Weight | 87.91 g/mol |

| Appearance | Colorless to white crystalline powder |

| Melting Point | 105-108 °C[1] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and purity analysis of this compound. These protocols are based on established chemical literature for the synthesis and analysis of alkylboronic acids.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the reaction of a propylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.

Reaction Scheme:

Materials and Reagents:

-

1-Bromopropane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triisopropyl borate or trimethyl borate

-

Anhydrous solvent (diethyl ether or THF)

-

Hydrochloric acid (e.g., 2 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a portion of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

-

-

Borylation Reaction:

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve triisopropyl borate in anhydrous diethyl ether.

-

Cool the triisopropyl borate solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared propylmagnesium bromide solution to the cooled triisopropyl borate solution via a cannula or dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M hydrochloric acid with vigorous stirring. Continue adding acid until the aqueous layer is acidic (test with pH paper).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification by Recrystallization

Crude this compound can be purified by recrystallization to remove unreacted starting materials and byproducts.

Materials and Reagents:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or water)

-

Standard recrystallization glassware (Erlenmeyer flask, hot plate, filtration apparatus)

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent system in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. A common technique is to use a binary solvent system, such as ethyl acetate and hexanes.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the more soluble solvent (e.g., ethyl acetate) to dissolve the solid with gentle heating.

-

Crystallization: Once the solid is dissolved, slowly add the less soluble solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the point of saturation).

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

-

Drying: Dry the purified this compound crystals under vacuum.

Purity Analysis

The purity of this compound is typically assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

-

A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). The exact ratio should be optimized to achieve good separation. A typical starting point could be 30:70 (v/v) acetonitrile:water.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a solution of the sample to be analyzed at a similar concentration.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

UV detection wavelength: 210 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method).

NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying any organic impurities.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Solvent:

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in the chosen deuterated solvent.

-

¹H NMR Analysis:

-

Acquire the proton NMR spectrum.

-

Expected Chemical Shifts (in CDCl₃):

-

~0.9 ppm (triplet, 3H, -CH₃)

-

~1.4 ppm (sextet, 2H, -CH₂-CH₃)

-

~0.8 ppm (triplet, 2H, -B-CH₂-)

-

A broad singlet for the -B(OH)₂ protons, which may be exchangeable with residual water in the solvent.

-

-

-

¹³C NMR Analysis:

-

Acquire the carbon-13 NMR spectrum.

-

Expected Chemical Shifts (in CDCl₃):

-

~17 ppm (-CH₃)

-

~18 ppm (-CH₂-CH₃)

-

The carbon attached to boron (-B-CH₂-) may be broad or not observed due to quadrupolar relaxation.

-

-

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Workflow for Purity Analysis

Caption: Workflow for the Purity Analysis of this compound.

Conclusion

This compound is a commercially accessible and highly valuable reagent for synthetic and medicinal chemistry. Understanding its commercial landscape, typical purity, and the methodologies for its synthesis, purification, and analysis is crucial for its effective application in research and development. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals working with this important building block.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Alkylboronic Acids in Organic Chemistry

Alkylboronic acids and their derivatives have emerged from relative obscurity to become indispensable tools in modern organic chemistry and medicinal chemistry.[1][2] Initially synthesized in 1860, their unique properties—mild Lewis acidity, stability, low toxicity, and versatile reactivity—have established them as crucial building blocks in synthesis and key pharmacophores in drug design.[1][3] This guide provides a comprehensive overview of the core principles of alkylboronic acids, including their synthesis, properties, and applications, with a focus on practical data and experimental methodologies for professionals in the field.

Core Concepts: Structure, Properties, and Stability

Structure and Electronic Properties

Alkylboronic acids possess the general formula R-B(OH)₂, where R is an alkyl group. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[4] This electron deficiency makes boronic acids mild Lewis acids.[3][5] In aqueous solutions, they exist in equilibrium between the neutral trigonal acid and an anionic tetrahedral boronate species, formed by the addition of a hydroxide ion.[1][4] This equilibrium is pH-dependent, with the pKa of most alkylboronic acids being around 9.[3] This is a key feature, as the tetrahedral boronate is often the more reactive species in certain chemical transformations.[6]

Stability and Handling

While generally considered stable and easy to handle compared to other organometallics like Grignard or organolithium reagents, alkylboronic acids are susceptible to certain degradation pathways.[1][7] The two primary concerns are:

-

Oxidative Deboronation : The carbon-boron bond can be cleaved by reactive oxygen species, converting the boronic acid to an alcohol.[8][9] Aliphatic boronic acids are generally more prone to oxidation than their aryl counterparts.[10]

-

Protodeboronation : In aqueous solutions, slow hydrolysis can replace the boronic acid group with a hydrogen atom.[8]

To mitigate instability, especially for sensitive substrates, boronic acids are often converted to more robust derivatives such as boronate esters (e.g., pinacol or MIDA esters) or trifluoroborate salts.[11][12] MIDA (N-methyliminodiacetic acid) boronates, in particular, are exceptionally stable, air-stable solids that can be stored long-term and used in "slow-release" cross-coupling reactions.[12]

Synthesis of Alkylboronic Acids and Their Esters

The synthesis of alkylboronic acids and their esters is well-established, with several reliable methods available to chemists. The choice of method often depends on the desired substrate scope and functional group tolerance.

Hydroboration-Oxidation of Alkenes

Hydroboration is a classic and highly reliable method for preparing alkylboron compounds.[13] The reaction involves the addition of a borane reagent (e.g., BH₃•THF or 9-BBN) across an alkene. This process is typically anti-Markovnikov, with the boron atom adding to the less substituted carbon, and proceeds with syn-stereoselectivity.[14][15][16] The resulting trialkylborane is often not isolated but is either oxidized to an alcohol or, for the purpose of synthesis, reacted with a diol like pinacol to form a stable alkylboronic ester.[15][17]

Metal-Catalyzed Borylation of Alkyl Halides

A more recent and versatile approach involves the metal-catalyzed cross-coupling of alkyl halides or pseudohalides with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or bis(neopentyl glycolato)diboron (B₂npg₂).[7][13] This method offers broad functional group compatibility. Various transition metals, including palladium, copper, nickel, iron, and zinc, have been successfully employed as catalysts.[7][13][18][19] Copper-catalyzed systems are particularly attractive due to their low cost and high efficiency, often allowing reactions to proceed at room temperature.[7][20]

Table 1: Comparison of Key Synthesis Methods for Alkylboronic Esters

| Method | Typical Substrate | Boron Source | Catalyst/Reagent | Key Advantages | Common Yields |

| Hydroboration | Alkenes | BH₃•THF, 9-BBN | None (followed by diol) | High regioselectivity (anti-Markovnikov), stereospecific (syn-addition) | 70-95% |

| Cu-Catalyzed Borylation | Alkyl Halides (Cl, Br, I) | B₂pin₂, B₂npg₂ | Cu(I) salt, Ligand, Base | Mild conditions (room temp), broad functional group tolerance | 80-95%[7] |

| Pd-Catalyzed Borylation | Alkyl Bromides, Tosylates | B₂pin₂ | Pd catalyst, Ligand, Base | Excellent for primary alkyl bromides, good functional group tolerance | 75-90%[13] |

| Fe-Catalyzed Borylation | Alkyl Halides (Cl, Br) | B₂neop₂ | Fe(II) complex, Base | Inexpensive and abundant catalyst, avoids highly basic organometallics | 60-85%[19] |

Experimental Protocol 1: Synthesis of an Alkylboronic Ester via Hydroboration

This protocol is a generalized procedure for the hydroboration of an alkene followed by esterification to form a pinacol boronate ester.

Materials:

-

Alkene (1.0 equiv)

-

Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF (0.33 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Pinacol (1.5 equiv)

-

Anhydrous diethyl ether

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the alkene in anhydrous THF in a flame-dried flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the 1.0 M solution of BH₃•THF dropwise to the stirred alkene solution over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the alkene.

-

Add pinacol to the reaction mixture and stir for an additional 12 hours at room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether and brine.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or distillation to yield the pure alkylboronic ester.[21]

Caption: General workflow for synthesis and purification of alkylboronic acids/esters.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The most prominent application of alkylboronic acids in organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[5][22][23] This Nobel Prize-winning reaction forms a carbon-carbon bond between an organoboron species (the alkylboronic acid or ester) and an organohalide or triflate, catalyzed by a palladium complex.[5][23] The C(sp³)–C(sp²) variant, which couples alkylboron reagents with aryl or vinyl halides, is of immense interest to the pharmaceutical industry for creating molecules with greater three-dimensional character.[11][22]

The catalytic cycle generally involves three key steps:

-

Oxidative Addition : The Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.

-

Transmetalation : The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid by forming the more nucleophilic boronate species.[6]

-

Reductive Elimination : The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Challenges in B-alkyl Suzuki couplings include slow transmetalation and potential β-hydride elimination from the alkyl group on the palladium complex.[11] Modern advancements, including the development of specialized ligands (e.g., AntPhos) and bases (e.g., potassium trimethylsilanolate), have enabled rapid and high-yielding couplings even with challenging secondary alkylboronates.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Representative Yields for B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions

Data adapted from a study on rapid, homogenous cross-coupling.[11]

| Alkylboronic Ester | Aryl Halide | Product | Yield (%) | Reaction Time |

| Methylboronic ester | 2-Bromonaphthalene | 2-Methylnaphthalene | 94% | < 1 hr |

| Cyclopropylboronic ester | 2-Bromonaphthalene | 2-Cyclopropylnaphthalene | 85% | < 1 hr |

| n-Pentylboronic ester | 2-Bromonaphthalene | 2-(n-Pentyl)naphthalene | 77% | < 1 hr |

| Isobutylboronic ester | 2-Bromonaphthalene | 2-Isobutylnaphthalene | 72% | < 1 hr |

| Neopentylboronic ester | 4-Chloroacetophenone | 4-Neopentylacetophenone | 81% | < 1 hr |

Experimental Protocol 2: General Procedure for a B-Alkyl Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on modern methods for rapid coupling.[11]

Materials:

-

Aryl halide (1.0 equiv)

-

Alkylboronic ester (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., AntPhos, 4 mol%)

-

Base (e.g., Potassium trimethylsilanolate, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

Procedure:

-

In an oven-dried vial under an inert atmosphere, combine the aryl halide, palladium catalyst, and ligand.

-

Add the anhydrous solvent, followed by the alkylboronic ester and the base.

-

Seal the vial and place it in a preheated oil bath or heating block (e.g., at 100 °C).

-

Stir the reaction vigorously for the specified time (often < 1 hour), monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired cross-coupled product.

Role in Drug Discovery and Development

The unique ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine residues in enzyme active sites, has made it a privileged structure in drug design.[3][24]

Mechanism of Action: Protease Inhibition

Many proteases rely on a catalytic serine residue to hydrolyze peptide bonds. The electrophilic boron atom of a boronic acid can be attacked by the nucleophilic serine hydroxyl group, forming a stable, tetrahedral boronate adduct.[3] This mimics the transition state of peptide hydrolysis and effectively blocks the enzyme's active site, inhibiting its function.[25] This mechanism is central to the action of several FDA-approved drugs.

-

Bortezomib (Velcade®) : An N-peptidyl boronic acid, Bortezomib was the first proteasome inhibitor approved for treating multiple myeloma.[1][25] By inhibiting the proteasome, it disrupts protein degradation pathways, leading to apoptosis in cancer cells.[24]

-

Ixazomib (Ninlaro®) : A second-generation dipeptidyl boronic acid proteasome inhibitor, also used for multiple myeloma, with a similar mechanism to Bortezomib.[1][26]

Recent research has also explored boronic acids as potent inhibitors for other enzymes, such as HIV-1 protease, where the boronic acid group can participate in an extensive network of hydrogen bonds within the active site, leading to extraordinary affinity.[9][27][28]

Caption: Boronic acid inhibitors form a covalent adduct with serine in the proteasome active site.

Table 3: Inhibition Constants (Kᵢ) of Boronic Acid-Based Protease Inhibitors

| Inhibitor | Target Protease | Kᵢ Value | Comments | Reference |

| Dipeptidyl Boronic Acid (Cmpd 15) | 20S Proteasome | 0.6 nM | Potent and selective proteasome inhibitor. | [29] |

| B-darunavir (analogue) | HIV-1 Protease (Wild-Type) | < 1 pM | 20-fold greater affinity than parent drug darunavir. | [9] |

| B-darunavir (analogue) | HIV-1 Protease (D30N variant) | < 1 pM | Maintains high affinity for drug-resistant variant. | [27] |

| BOL-darunavir (analogue) | HIV-1 Protease (Wild-Type) | 10 ± 2 pM | Equipotent to darunavir with enhanced oxidative stability. | [9] |

| BOL-darunavir (analogue) | HIV-1 Protease (D30N variant) | 7 ± 5 pM | No loss of potency against the resistant variant. | [9] |

Conclusion

Alkylboronic acids and their derivatives have transitioned from synthetic curiosities to cornerstone reagents in the chemical sciences. Their predictable reactivity in transformations like the Suzuki-Miyaura coupling provides a robust platform for the construction of complex molecules, while their unique ability to interact with biological targets has cemented their role in modern drug discovery. For researchers and drug development professionals, a deep understanding of the synthesis, handling, and application of these versatile compounds is essential for continued innovation in both academic and industrial settings. Future developments will likely focus on enhancing the stability of boronic acids and expanding their application to new catalytic transformations and novel therapeutic targets.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. aablocks.com [aablocks.com]

- 5. nbinno.com [nbinno.com]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Alkylboronic acid or boronate synthesis [organic-chemistry.org]